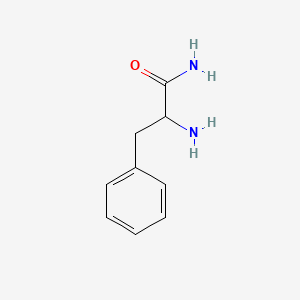

2-Amino-3-phenylpropanamide

Overview

Description

2-Amino-3-phenylpropanamide, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-3-phenylpropanamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves reacting 3-phenylpropanoyl chloride with ammonia or amines under controlled conditions. Solvents like dichloromethane and catalysts such as triethylamine are used to facilitate amide bond formation. Industrial-scale synthesis employs continuous flow reactors for higher efficiency and yield . Key parameters include temperature control (0–25°C), stoichiometric ratios, and inert atmospheres to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography ensures product purity.

Q. How can researchers characterize this compound and confirm its structural integrity?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR spectroscopy (¹H/¹³C) to analyze proton and carbon environments, particularly the amino and phenyl groups.

- IR spectroscopy to identify amide (C=O stretch ~1650 cm⁻¹) and NH₂ (bending ~1600 cm⁻¹) functional groups.

- HPLC or LC-MS to assess purity and detect impurities.

- Melting point analysis to compare with literature values (e.g., ~178–180°C) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Waste Disposal : Follow EPA/ECHA guidelines; incinerate via licensed facilities to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or bioactivity data for this compound derivatives?

- Methodological Answer : Contradictions may arise from stereochemical variations (e.g., (2S,3S) vs. (2R,3R) configurations) or impurities. Strategies include:

- Cross-validation : Use orthogonal techniques (e.g., X-ray crystallography with NMR) to confirm structures.

- Replicate experiments : Ensure consistency across multiple batches and laboratories.

- Control experiments : Test intermediates and by-products for residual activity .

Q. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer :

- Salt formation : Convert to dihydrochloride salts (e.g., (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride) to enhance aqueous solubility .

- Prodrug design : Introduce ester or phosphate groups for improved membrane permeability.

- Co-solvents : Use DMSO or cyclodextrin complexes in formulations while monitoring cytotoxicity .

Q. How can computational modeling predict the biological targets of this compound?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., proteases) or receptors.

- QSAR models : Correlate substituent effects (e.g., methyl vs. hydroxyl groups) with activity trends.

- MD simulations : Analyze binding stability over time (≥100 ns trajectories) to prioritize experimental validation .

Q. What experimental designs are recommended for studying the enzyme inhibition mechanisms of this compound?

- Methodological Answer :

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases).

- Inhibition type : Determine competitive vs. non-competitive mechanisms via Lineweaver-Burk plots.

- Structural analysis : Co-crystallize the compound with target enzymes to identify binding pockets .

Properties

IUPAC Name |

2-amino-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSIQMZKFXFYLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901095 | |

| Record name | Phenylalanine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17193-31-6, 60058-39-1 | |

| Record name | α-Aminobenzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17193-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanine amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060058391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-phenylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.